MB-7133, also known as MB-07133, is a small molecule drug classified as a DNA polymerase inhibitor. It is under development by Ligand Pharmaceuticals and Xian Xintong Pharmaceutical Research for the treatment of hepatocellular carcinoma, a type of liver cancer. This compound is a prodrug of cytarabine monophosphate, which means it is metabolized in the body to yield the active form that inhibits DNA synthesis. The molecular formula for MB-7133 is , and its CAS registry number is 685111-92-6 .
As a prodrug, MB-7133 undergoes metabolic conversion to its active form, cytarabine monophosphate. This conversion involves hydrolysis, where ester bonds are cleaved by enzymes such as esterases or phosphatases, releasing the active nucleotide. The mechanism of action primarily involves the inhibition of DNA polymerases, which are essential for DNA replication and repair processes in cancer cells .
MB-7133 exhibits significant biological activity as an antimetabolic agent. Its primary mechanism involves inhibiting DNA synthesis, which is crucial for the proliferation of cancer cells. By targeting DNA polymerases, MB-7133 disrupts the replication of cancer cell DNA, leading to cell cycle arrest and apoptosis (programmed cell death). Preclinical studies have indicated its potential efficacy against hepatocellular carcinoma, particularly in cases that are inoperable or unresectable .
The synthesis of MB-7133 involves several steps that include the formation of the cytarabine backbone and subsequent modifications to produce the monophosphate prodrug form. While specific synthetic routes are proprietary and may not be publicly detailed, typical methods involve:
These processes ensure that the compound can effectively reach target tissues while minimizing degradation before reaching its site of action .
MB-7133 is primarily being developed for therapeutic applications in treating hepatocellular carcinoma. Its role as a DNA synthesis inhibitor positions it as a candidate for combination therapies with other anticancer agents to enhance treatment efficacy and overcome resistance mechanisms seen in liver cancer . Furthermore, due to its mechanism of action, it may also have potential applications in other malignancies that rely on rapid cell division.
Interaction studies involving MB-7133 focus on its pharmacokinetics and pharmacodynamics when used alone or in combination with other anticancer drugs. Preliminary data suggest that MB-7133 can be effectively combined with other agents such as gemcitabine or oxaliplatin to improve therapeutic outcomes in liver cancer treatment. These studies assess not only the efficacy but also the safety profiles when used in combination therapies .
Several compounds share similarities with MB-7133 in terms of their mechanism of action as DNA synthesis inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Cytarabine | DNA polymerase inhibitor | Leukemia, Lymphoma | Well-established clinical use |
Gemcitabine | Antimetabolite | Pancreatic cancer, Breast cancer | Broad-spectrum activity against solid tumors |
Fludarabine | Purine analog | Chronic lymphocytic leukemia | Targets lymphocyte metabolism |
Azacitidine | DNA methyltransferase inhibitor | Myelodysplastic syndromes | Epigenetic modulation of gene expression |
MB-7133's uniqueness lies in its specific design as a prodrug that enhances bioavailability and targeting capabilities for liver cancer treatment, distinguishing it from other established therapies that may not have the same specificity or efficacy against hepatocellular carcinoma .